Home > Products > Screening Compounds P60810 > hK2p01 derivative KLK2 inhibitor
hK2p01 derivative KLK2 inhibitor -

hK2p01 derivative KLK2 inhibitor

Catalog Number: EVT-10902881
CAS Number:
Molecular Formula: C59H82N16O11
Molecular Weight: 1191.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

The hK2p01 derivative KLK2 inhibitor is a synthetic peptide designed to selectively inhibit human kallikrein-related peptidase 2 (KLK2), a serine protease predominantly expressed in prostatic tissue. This inhibitor is significant in the context of prostate cancer research, as KLK2 is involved in the activation of prostate-specific antigen, a key biomarker for prostate cancer diagnosis and prognosis. The hK2p01 derivative is classified as a substrate competitive inhibitor, meaning it competes with natural substrates for binding to the enzyme's active site.

Source and Classification

The hK2p01 derivative KLK2 inhibitor originates from research focused on developing targeted therapies for diseases associated with kallikrein-related peptidases. KLK2 is part of a larger family of kallikreins that are implicated in various physiological and pathological processes, including cancer progression and metastasis. The classification of this compound falls under peptide inhibitors that specifically target serine proteases, particularly those involved in prostate cancer.

Synthesis Analysis

Methods and Technical Details

The synthesis of the hK2p01 derivative KLK2 inhibitor involves solid-phase peptide synthesis techniques, which allow for the sequential addition of amino acids to form the desired peptide chain. This method provides high purity and yields, essential for biological assays. The process typically includes:

  1. Resin Preparation: A solid support resin is functionalized to anchor the first amino acid.
  2. Amino Acid Coupling: Protected amino acids are sequentially added using coupling reagents to facilitate bond formation.
  3. Deprotection Steps: Protecting groups on amino acids are removed to expose reactive sites for subsequent coupling.
  4. Cleavage and Purification: The final peptide is cleaved from the resin and purified using high-performance liquid chromatography.

This multi-step synthesis ensures that the hK2p01 derivative maintains its structural integrity and biological activity.

Molecular Structure Analysis

Structure and Data

The molecular formula of the hK2p01 derivative KLK2 inhibitor is C59H82N16O11, indicating a complex structure composed of various amino acids. The compound consists of 11 amino acids arranged to form a specific conformation that allows it to effectively bind to KLK2. Structural analysis through techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry confirms its identity and purity.

Structural Features

  • Peptide Backbone: Composed of alternating amide bonds connecting amino acid residues.
  • Side Chains: Specific side chains confer unique properties such as charge and hydrophobicity, influencing binding affinity.
Chemical Reactions Analysis

Reactions and Technical Details

The hK2p01 derivative KLK2 inhibitor functions through competitive inhibition, where it mimics the natural substrate of KLK2. Upon binding to the active site, it prevents KLK2 from cleaving its substrates, thus inhibiting its enzymatic activity. Key reactions include:

  1. Enzyme-Substrate Interaction: The inhibitor binds reversibly to KLK2's active site.
  2. Inhibition Mechanism: By occupying the active site, it disrupts normal substrate cleavage, leading to decreased enzymatic activity.

This mechanism is crucial for therapeutic applications targeting conditions where KLK2 activity is dysregulated.

Mechanism of Action

Process and Data

The mechanism of action of the hK2p01 derivative KLK2 inhibitor involves several steps:

  1. Binding Affinity: The inhibitor binds to the active site of KLK2 with high affinity due to structural complementarity.
  2. Conformational Change: Binding induces conformational changes in KLK2 that hinder its catalytic function.
  3. Reduction in Substrate Cleavage: As a result, there is a significant reduction in the cleavage of pro-prostate-specific antigen into its active form, which can impact prostate cancer progression.

Quantitative assays demonstrate that this inhibitor can effectively reduce KLK2 activity in vitro, making it a promising candidate for further development.

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 1,198 g/mol.
  • Solubility: Soluble in aqueous buffers commonly used in biochemical assays.

Chemical Properties

  • Stability: The compound exhibits stability under physiological conditions but may require careful handling to maintain integrity during storage.
  • Reactivity: As a peptide, it is sensitive to proteolytic enzymes but stable against non-specific hydrolysis.
Applications

Scientific Uses

The hK2p01 derivative KLK2 inhibitor has several applications in scientific research:

  1. Cancer Research: It serves as a tool for investigating the role of KLK2 in prostate cancer biology.
  2. Biomarker Studies: By inhibiting KLK2 activity, researchers can study its effects on prostate-specific antigen levels and other related biomarkers.
  3. Therapeutic Development: It represents a potential lead compound for developing new therapies targeting KLK-related pathways in cancer treatment.
Introduction to KLK2 as a Therapeutic Target

Biological Role of Kallikrein-Related Peptidase 2 in Prostate Physiology and Pathophysiology

Kallikrein-related peptidase 2 (KLK2), also known as human kallikrein 2 or glandular kallikrein-1, is a trypsin-like serine protease encoded by the KLK2 gene on chromosome 19q13.4. This enzyme exhibits 80% structural homology with prostate-specific antigen (kallikrein-related peptidase 3, KLK3) but demonstrates distinct substrate specificity, preferentially cleaving arginyl and lysyl bonds [1] [5]. In healthy prostate physiology, kallikrein-related peptidase 2 functions as a key regulatory protease within the seminal fluid cascade. Its primary physiological role involves the proteolytic activation of prostate-specific antigen through specific cleavage of the pro-peptide sequence (Arg⁻¹Ile-Ile) and the processing of seminal vesicle proteins such as semenogelin, thereby facilitating semen liquefaction and sperm motility [1] [6].

The pathophysiological significance of kallikrein-related peptidase 2 emerges in prostate carcinogenesis, where its expression becomes dysregulated. Unlike prostate-specific antigen, kallikrein-related peptidase 2 demonstrates increased expression in malignant prostatic epithelium compared to benign tissue, with mRNA levels rising proportionally with Gleason grade [1] [4]. Kallikrein-related peptidase 2 contributes to prostate cancer progression through multiple mechanisms:

  • Growth Factor Activation: Kallikrein-related peptidase 2 proteolytically processes insulin-like growth factor-binding proteins, liberating bioactive insulin-like growth factor 1, which stimulates cancer cell proliferation and survival pathways [1] [6]
  • Protease-Activated Receptor Signaling: Kallikrein-related peptidase 2 activates protease-activated receptor 2 on prostate cancer cells, triggering intracellular calcium mobilization and downstream mitogenic signaling [1]
  • Extracellular Matrix Remodeling: Kallikrein-related peptidase 2 degrades fibronectin and type IV collagen components of the basement membrane, potentially facilitating local invasion and metastatic dissemination [1]
  • Androgen Receptor Axis Modulation: Kallikrein-related peptidase 2 processes single-chain urokinase-type plasminogen activator into its active two-chain form, potentially activating downstream proteolytic cascades involved in tumor progression [1]

Table 1: Proteolytic Substrates and Pathophysiological Functions of Kallikrein-Related Peptidase 2 in Prostate Cancer

Substrate CategorySpecific SubstratesBiological Consequence
Growth Factor RegulatorsInsulin-like growth factor-binding protein 3Increased insulin-like growth factor 1 bioavailability → Enhanced mitogenic signaling
Coagulation FactorsSingle-chain urokinase-type plasminogen activatorActivation of plasminogen system → ECM degradation
Seminal ProteinsSemenogelin I and IISemen liquefaction → Potential release of growth factors
Extracellular MatrixFibronectin, Laminin-332Tissue remodeling → Facilitation of invasion
ReceptorsProtease-activated receptor 2G-protein coupled receptor activation → Proliferative signaling

Genetic evidence further supports kallikrein-related peptidase 2's involvement in prostate cancer, with single nucleotide polymorphisms in the KLK2 locus associated with increased prostate cancer susceptibility [1]. Kallikrein-related peptidase 2 expression persists in castration-resistant disease, particularly in metastases with high androgen receptor transcriptional activity, making it a compelling target across disease stages [4] [6].

Rationale for Targeting Kallikrein-Related Peptidase 2 in Androgen Receptor-Driven Cancers

The molecular dependency of prostate cancer on androgen receptor signaling creates a therapeutic vulnerability for kallikrein-related peptidase 2-directed strategies. The kallikrein-related peptidase 2 gene contains multiple androgen response elements within its promoter region, rendering its transcription exquisitely sensitive to androgen receptor activation [3] [6]. This regulatory relationship persists even in advanced castration-resistant prostate cancer, where tumors maintain androgen receptor signaling through mechanisms including androgen receptor amplification, splice variants, and intratumoral androgen synthesis [4] [6].

Targeting kallikrein-related peptidase 2 offers distinct pharmacological advantages over other prostate-specific antigens:

  • Enhanced Specificity: Kallikrein-related peptidase 2 demonstrates more restricted normal tissue expression compared to prostate-specific membrane antigen, which is present in salivary glands, renal tubules, and enteric neurons. Kallikrein-related peptidase 2 expression outside the prostate is minimal, potentially reducing off-target effects [4] [6]
  • Overexpression in Malignancy: Unlike prostate-specific antigen, whose tissue expression decreases in high-grade tumors, kallikrein-related peptidase 2 expression increases with prostate cancer dedifferentiation, making it a superior marker for advanced disease [1] [4]
  • Membrane Association: A significant fraction of kallikrein-related peptidase 2 localizes to the cell surface through interaction with membrane-anchored proteins, providing accessible epitopes for targeted therapies [6]
  • Therapeutic Amplification Loop: Alpha-particle irradiation induces DNA damage that upregulates androgen receptor activity, subsequently increasing kallikrein-related peptidase 2 expression. This feed-forward mechanism enhances the delivery of kallikrein-related peptidase 2-targeted radiotherapeutics to tumor cells [6]

The functional interplay between kallikrein-related peptidase 2 and treatment resistance mechanisms further validates its therapeutic relevance. Preclinical models demonstrate reciprocal expression patterns between kallikrein-related peptidase 2 and prostate-specific membrane antigen following androgen receptor-targeted therapies. While androgen receptor inhibition downregulates kallikrein-related peptidase 2, it concurrently upregulates prostate-specific membrane antigen expression. Conversely, prostate-specific membrane antigen-targeted radioligand therapy with Lutetium-177 prostate-specific membrane antigen-617 induces androgen receptor signaling and kallikrein-related peptidase 2 overexpression, potentially creating a compensatory survival pathway [4] [6]. This dynamic regulation suggests that sequential or combinatorial targeting of kallikrein-related peptidase 2 and prostate-specific membrane antigen may overcome resistance mechanisms inherent to single-antigen approaches.

Historical Development of Kallikrein-Related Peptidase 2 Inhibitors in Precision Oncology

The therapeutic targeting of kallikrein-related peptidase 2 has evolved through distinct pharmacological generations, beginning with small-molecule protease inhibitors and advancing to sophisticated biological agents. Early efforts focused on developing selective kallikrein-related peptidase 2 inhibitors that exploited structural differences in the substrate-binding cleft compared to other kallikrein-related peptidases. Benzamidine derivatives represented the first generation of kallikrein-related peptidase 2 inhibitors, demonstrating binding to the catalytic site with moderate affinity (Kd ≈ 10-100 μM) but limited selectivity [5]. Optimization efforts yielded peptide-mimetic compounds with improved inhibitory constants, though pharmaceutical development stalled due to inadequate pharmacokinetic properties and off-target inhibition of essential coagulation proteases.

The discovery of hK2p01 marked a significant advancement in kallikrein-related peptidase 2 inhibitor design. This rationally designed small molecule demonstrated:

  • Sub-nanomolar Potency: Half-maximal inhibitory concentration values <1 nM against purified kallikrein-related peptidase 2 enzymatic activity [5]
  • Enhanced Selectivity: >1000-fold selectivity over kallikrein-related peptidase 3 and other serine proteases [5]
  • Mechanistic Innovation: Allosteric modulation rather than active-site competition, reducing susceptibility to substrate-mediated resistance [5]

Derivatives of hK2p01 subsequently emerged with optimized drug-like properties, including improved solubility and metabolic stability. These compounds served not only as pharmacological probes for target validation but also as templates for conjugate therapeutics. The structural insights gained from hK2p01-kallikrein-related peptidase 2 co-crystallography (Protein Data Bank entry 4NFE) revealed critical interactions within the S1 and S2 subsites that informed the design of next-generation inhibitors [5].

Table 2: Evolution of Kallikrein-Related Peptidase 2-Targeted Therapeutic Agents

Therapeutic ClassRepresentative AgentsMechanism of ActionDevelopment Stage
Small Molecule InhibitorsBenzamidine derivativesActive-site competitive inhibitionPreclinical (discontinued)
Optimized InhibitorshK2p01 and derivativesAllosteric inhibitionPreclinical/Lead optimization
Radiolabeled Antibodies[225Ac]-DOTA-hu11B6Alpha-particle emitter targeting membrane kallikrein-related peptidase 2Phase 1 (NCT04644770)
Antibody-Drug ConjugatesJNJ-69086420Actinium-225-labeled anti-kallikrein-related peptidase 2 monoclonal antibodyPhase 1 (NCT04644770)
T-Cell Redirecting AgentsJNJ-78278343Bispecific kallikrein-related peptidase 2xCD3 engagerPhase 1 (NCT05022849)
Chimeric Antigen Receptor T-CellsJNJ-75229414Genetically engineered T-cells targeting kallikrein-related peptidase 2Phase 1 (NCT05022849)

Contemporary kallikrein-related peptidase 2-targeted agents reflect a diversification of therapeutic modalities:

  • Radiolabeled Monoclonal Antibodies: The humanized monoclonal antibody hu11B6 specifically binds the catalytic cleft of kallikrein-related peptidase 2, enabling selective targeting of enzymatically active kallikrein-related peptidase 2. Conjugation to alpha-emitting radioisotopes (Actinium-225) exploits kallikrein-related peptidase 2's internalization capability, delivering potent radiation directly to prostate cancer cells. In preclinical models, a single dose of [225Ac]-hu11B6 eradicated androgen receptor-addicted tumors and significantly prolonged survival [6]
  • Bispecific T-Cell Engagers: JNJ-78278343 represents a novel bispecific antibody construct that simultaneously engages kallikrein-related peptidase 2 on prostate cancer cells and CD3 on T-cells, redirecting cytotoxic T-lymphocyte activity against tumors. Early-phase clinical trials are evaluating its safety profile in metastatic castration-resistant prostate cancer (ClinicalTrials.gov identifier CR108958) [7]
  • Chimeric Antigen Receptor T-Cell Therapies: JNJ-75229414 incorporates an extracellular domain derived from hu11B6 to create kallikrein-related peptidase 2-specific chimeric antigen receptors. This approach leverages adaptive immunity against kallikrein-related peptidase 2-expressing tumors and is undergoing phase 1 evaluation (NCT05022849) [5]

The trajectory of kallikrein-related peptidase 2 inhibitor development illustrates a paradigm shift from catalytic inhibition to multifunctional therapeutic agents that exploit kallikrein-related peptidase 2's biological properties for targeted drug delivery and immune engagement. This evolution positions kallikrein-related peptidase 2 as a cornerstone antigen in the next generation of prostate cancer precision therapeutics.

Properties

Product Name

hK2p01 derivative KLK2 inhibitor

IUPAC Name

2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]propanoyl]amino]acetic acid

Molecular Formula

C59H82N16O11

Molecular Weight

1191.4 g/mol

InChI

InChI=1S/C59H82N16O11/c1-32(2)49(75-54(82)43(22-13-14-24-60)71-56(84)45(26-36-16-7-6-8-17-36)72-53(81)44(70-50(78)33(3)61)23-15-25-64-59(62)63)58(86)74-47(28-38-30-66-42-21-12-10-19-40(38)42)57(85)73-46(27-37-29-65-41-20-11-9-18-39(37)41)55(83)69-35(5)52(80)68-34(4)51(79)67-31-48(76)77/h6-12,16-21,29-30,32-35,43-47,49,65-66H,13-15,22-28,31,60-61H2,1-5H3,(H,67,79)(H,68,80)(H,69,83)(H,70,78)(H,71,84)(H,72,81)(H,73,85)(H,74,86)(H,75,82)(H,76,77)(H4,62,63,64)/t33-,34-,35-,43-,44-,45-,46-,47-,49-/m0/s1

InChI Key

BVRWWHKWGPOKPN-NXOPMQQOSA-N

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(C)C(=O)NC(C)C(=O)NCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)NCC(=O)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.